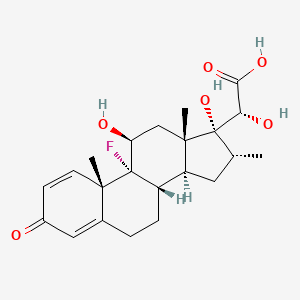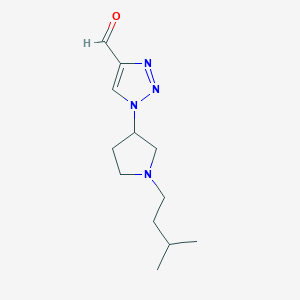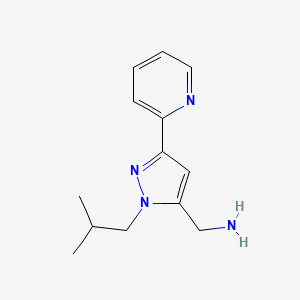
4-Methoxy-1,3'-bipiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1,3’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is a derivative of bipiperidine, characterized by the presence of a methoxy group at the 4-position and two piperidine rings connected at the 1 and 3’ positions. This compound is typically found in the form of a white solid and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves the reaction of 4-methoxypiperidine with 1,3’-bipiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1,3’-bipiperidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,3’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-formyl-1,3’-bipiperidine dihydrochloride.
Reduction: Formation of 1,3’-bipiperidine dihydrochloride.
Substitution: Formation of various substituted bipiperidine derivatives.
Scientific Research Applications
4-Methoxy-1,3’-bipiperidine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1,4’-bipiperidine dihydrochloride
- 1-Methyl-4,4’-bipiperidine dihydrochloride
Comparison
4-Methoxy-1,3’-bipiperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group at the 4-position. This structural feature distinguishes it from other bipiperidine derivatives and influences its chemical reactivity and biological activity. For example, 4-Methoxy-1,4’-bipiperidine dihydrochloride has a different substitution pattern, which affects its binding affinity and reactivity.
Properties
Molecular Formula |
C11H24Cl2N2O |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
4-methoxy-1-piperidin-3-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-14-11-4-7-13(8-5-11)10-3-2-6-12-9-10;;/h10-12H,2-9H2,1H3;2*1H |
InChI Key |
FJZFYTAMRRNYQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)

![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)

![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)









